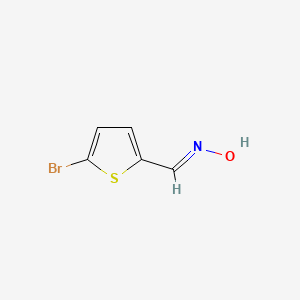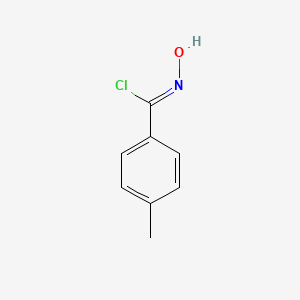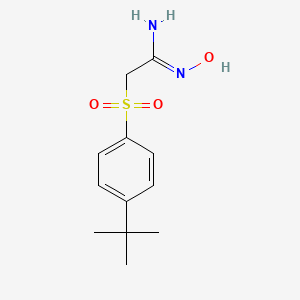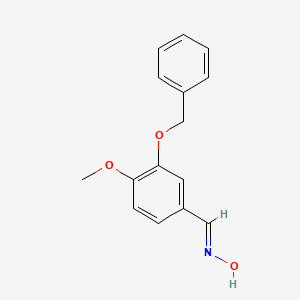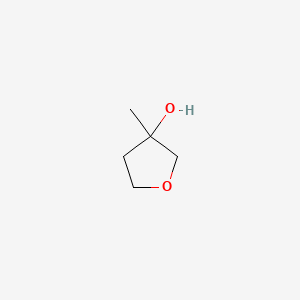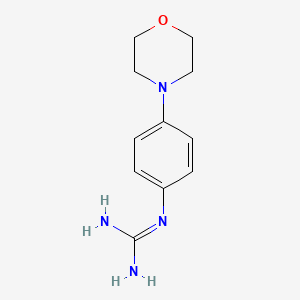
1-(4-Morpholinophenyl)guanidine
Overview
Description
1-(4-Morpholinophenyl)guanidine is a chemical compound with the molecular formula C11H16N4O It is a guanidine derivative characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Morpholinophenyl)guanidine can be synthesized through a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. This reaction typically occurs under mild conditions and does not require the use of noble metal catalysts . The reaction can be summarized as follows:
Starting Materials: 4-morpholinoaniline and cyanamide.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, at room temperature.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The process is designed to be simple and efficient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Morpholinophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring .
Scientific Research Applications
1-(4-Morpholinophenyl)guanidine has diverse applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of catalysts and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 1-(4-Morpholinophenyl)guanidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the biological context. For example, guanidine derivatives are known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization .
Comparison with Similar Compounds
- 1-(4-Morpholinyl)phenylguanidine
- 4-Morpholinophenylguanidine
- N-4-Morpholin-4-ylphenylguanidine
Comparison: 1-(4-Morpholinophenyl)guanidine is unique due to its specific structural features, such as the presence of both a morpholine ring and a guanidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to other guanidine derivatives, it may exhibit different reactivity and interaction profiles with biological targets .
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZJREQBRCRGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436466 | |
| Record name | 1-(4-morpholinophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247234-41-9 | |
| Record name | 1-(4-morpholinophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-(4-Morpholinophenyl)guanidine in the synthesis of Momelotinib?
A1: this compound is a crucial intermediate in the synthesis of Momelotinib, a Janus kinase (JAK) inhibitor. [, ] It serves as the structural component that introduces the 2-aminopyrimidine moiety present in Momelotinib. [, ] This moiety is believed to be essential for the drug's interaction with the JAK enzyme active site.
Q2: How is this compound synthesized and incorporated into the Momelotinib synthesis route?
A2: The synthesis of this compound is achieved through a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. [] This compound is then reacted with methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate under basic conditions and elevated temperature to form the desired pyrimidine ring system of Momelotinib. [, ] This convergent synthetic approach offers advantages in terms of yield and operational simplicity compared to previous methods. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



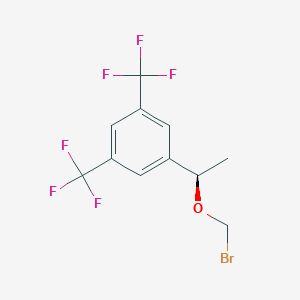
![(R)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B1279193.png)
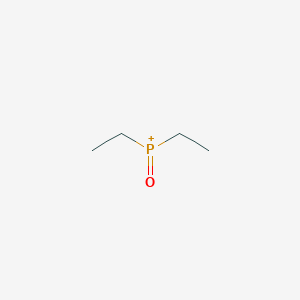
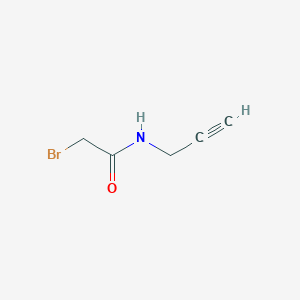

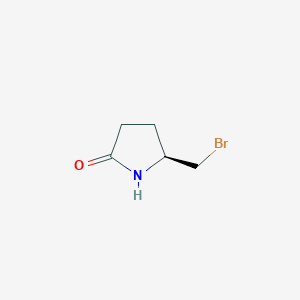
![1-{3-[(Diethylamino)methyl]-4-hydroxyphenyl}ethanone hydrochloride](/img/structure/B1279213.png)
